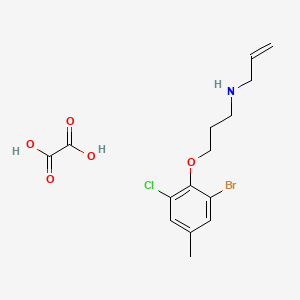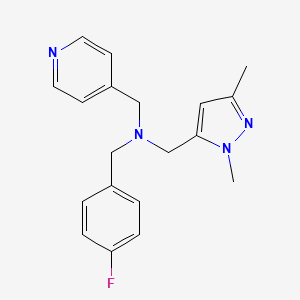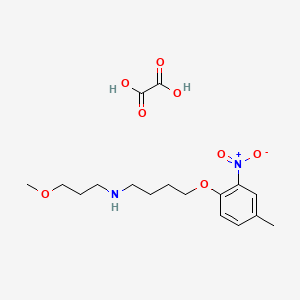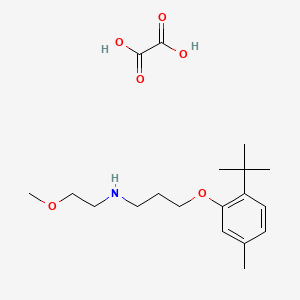
3-(2-bromo-6-chloro-4-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Descripción general
Descripción
3-(2-bromo-6-chloro-4-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxy ring, along with a prop-2-enylpropan-1-amine moiety. The addition of oxalic acid further enhances its chemical properties, making it a subject of study in synthetic chemistry and industrial applications.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Métodos De Preparación
The synthesis of 3-(2-bromo-6-chloro-4-methylphenoxy)-N-prop-2-enylpropan-1-amine typically involves multiple steps, starting with the bromination and chlorination of a methylphenol derivative. The synthetic route includes:
Bromination and Chlorination: The initial step involves the bromination and chlorination of 4-methylphenol to obtain 2-bromo-6-chloro-4-methylphenol.
Phenoxy Formation: The brominated and chlorinated phenol is then reacted with an appropriate alkylating agent to form the phenoxy derivative.
Amine Introduction: The phenoxy compound undergoes a reaction with prop-2-enylpropan-1-amine to introduce the amine group.
Oxalic Acid Addition: Finally, oxalic acid is added to the compound to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
3-(2-bromo-6-chloro-4-methylphenoxy)-N-prop-2-enylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where reagents like sodium hydroxide or ammonia can replace these halogens with other functional groups.
Addition: The prop-2-enyl group allows for addition reactions, such as hydrogenation, to form saturated derivatives.
Mecanismo De Acción
The mechanism by which 3-(2-bromo-6-chloro-4-methylphenoxy)-N-prop-2-enylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogens and the amine group allows it to form strong bonds with these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(2-bromo-6-chloro-4-methylphenoxy)-N-prop-2-enylpropan-1-amine stands out due to its unique combination of bromine, chlorine, and methyl groups. Similar compounds include:
2-bromo-4-chloroaniline: This compound shares the bromine and chlorine atoms but lacks the phenoxy and amine groups, making it less versatile in chemical reactions.
4-bromo-2,6-dichloroaniline: Another similar compound, which also lacks the prop-2-enylpropan-1-amine moiety, limiting its applications in biological and industrial research.
Propiedades
IUPAC Name |
3-(2-bromo-6-chloro-4-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.C2H2O4/c1-3-5-16-6-4-7-17-13-11(14)8-10(2)9-12(13)15;3-1(4)2(5)6/h3,8-9,16H,1,4-7H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWQHUBWGXEJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCNCC=C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4004713.png)
![N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4004715.png)
![N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004719.png)
![N-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4004726.png)
![1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004729.png)

![N-(4-ethoxyphenyl)-2-[[5-(3-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B4004750.png)
![1-[4-(2-allyl-6-methoxyphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4004764.png)
![1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline](/img/structure/B4004771.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4004782.png)

![propan-2-yl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4004802.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4004808.png)

